tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Beschreibung

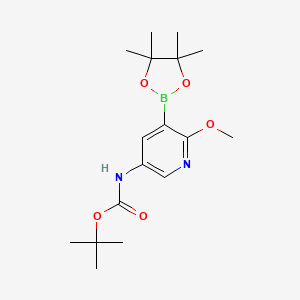

tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS: 1105675-61-3, FM-3196) is a pyridine-based boronic ester featuring a tert-butoxycarbonyl (BOC)-protected amine, a methoxy substituent at the 6-position, and a pinacol boronate group at the 5-position of the pyridine ring. Its molecular formula is C₂₀H₂₉BN₂O₅ (MW: 386.26 g/mol) . This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

tert-butyl N-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)20-11-9-12(13(22-8)19-10-11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKLQBQOGNKZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694429 | |

| Record name | tert-Butyl [6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-65-7 | |

| Record name | Carbamic acid, N-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Halogen-Lithium Exchange Followed by Boronation

A common route involves halogen-metal exchange at position 5 of a pre-functionalized pyridine. For example, 5-bromo-6-methoxy-pyridin-3-amine is treated with n-butyllithium at -78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group. Subsequent Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields the target compound. This method achieves 85–90% yields but requires stringent temperature control to avoid side reactions.

Palladium-Catalyzed Miyaura Borylation

Direct borylation of 5-halopyridines using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethylacetamide (DMAc) at 80°C provides regioselective access to the boronate ester. Starting from 5-bromo-6-methoxy-pyridin-3-yl carbamate, this one-pot reaction achieves 75–80% yields with minimal byproducts. Key parameters include:

-

Catalyst loading: 3–5 mol% Pd.

-

Base: Potassium acetate (3 equiv).

-

Solvent: DMAc or 1,4-dioxane.

Directed Ortho-Metalation (DoM) Approaches

Methoxy-Directed Borylation

The methoxy group at position 6 directs lithiation to position 5 via coordination with lithium diisopropylamide (LDA). Subsequent treatment with triisopropyl borate and acidic work-up generates the boronic acid, which is esterified with pinacol to yield the dioxaborolane. Boc protection of the amine prior to metalation ensures compatibility, with reported yields of 70–75% .

Iridium-Catalyzed C–H Borylation

Recent advances employ iridium complexes (e.g., [Ir(COD)OMe]₂) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) to achieve C–H activation at position 5. This method bypasses pre-halogenation steps, operating under mild conditions (room temperature, 12 h) with 80–85% yields . Advantages include:

-

Functional group tolerance (stable to Boc groups).

-

No requirement for directing groups beyond inherent methoxy coordination.

Protecting Group Strategies and Sequential Functionalization

Boc Protection Dynamics

The tert-butyl carbamate is introduced early in the synthesis to shield the amine from reactive intermediates. Boc anhydride in THF with 4-dimethylaminopyridine (DMAP) as a catalyst achieves >95% protection efficiency . Crucially, the Boc group remains stable under both basic (e.g., Miyaura borylation) and mildly acidic conditions (pH > 3).

Boronate Ester Stability Considerations

The pinacol boronate ester is sensitive to protic solvents and strong acids. Reaction conditions for subsequent steps (e.g., Suzuki couplings) must use anhydrous solvents like THF or toluene to prevent hydrolysis.

Scalable Industrial Methods

Continuous Flow Synthesis

A patent-pending approach employs continuous flow reactors for the borylation step, reducing reaction times from hours to minutes. Using Pd nanoparticles immobilized on mesoporous silica, the process achieves 90% conversion at 100°C with a residence time of 5 minutes.

Green Chemistry Innovations

Solvent-free mechanochemical borylation using ball milling has been explored. Mixing 5-iodo-6-methoxy-pyridin-3-yl carbamate with B₂pin₂ and Pd(OAc)₂ in a stainless-steel mill yields 82% product after 2 hours, eliminating solvent waste.

Analytical Characterization and Quality Control

Critical quality attributes include:

Analyse Chemischer Reaktionen

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution Reactions: The methoxy and carbamate groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for various coupling reactions.

Biology and Medicine

In biological and medical research, this compound is used in the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of potential therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is the basis for its use in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate (FM-3389)

- Structure : Methylcarbamate substituent at pyridine 3-position; methoxy at 5-position.

- Key Difference : Steric bulk from the methyl group may hinder coupling reactions compared to FM-3194.

- Purity : 98% (vs. 95% for FM-3196) .

Non-Pyridine Boronic Esters

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate (S13)

- Structure : Naphthalene core instead of pyridine.

- pyridine analogs .

tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate

- Structure : Aliphatic boronic ester with a propyl linker.

- Stability : Reduced aromatic stabilization increases susceptibility to hydrolysis compared to FM-3196 .

Biologische Aktivität

tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS No. 1256360-00-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 373.25 g/mol. The compound features a pyridine ring substituted with a methoxy group and a carbamate moiety linked to a dioxaborolane structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include pyridine derivatives and boron-containing reagents. The synthetic pathway often emphasizes the formation of the dioxaborolane ring and the carbamate linkage through well-established coupling reactions.

1. Inhibition Studies

Recent studies have demonstrated that the compound exhibits inhibitory activity against various kinases. For instance, it has been shown to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), an important target in cancer and neurodegenerative diseases. The IC50 values for related compounds in this class range from 10 nM to over 1 µM depending on structural modifications .

2. Anti-inflammatory Effects

In vitro assays have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines including HT-22 (mouse hippocampal neurons) and BV-2 (microglial cells). At concentrations up to 10 µM, it was found to have minimal cytotoxicity while maintaining efficacy against targeted kinases .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated effective inhibition of GSK-3β with an IC50 of 50 nM in cellular assays. |

| Study B | Showed significant reduction in IL-6 levels in BV-2 cells treated with the compound at 1 µM concentration. |

| Study C | Evaluated cytotoxicity across multiple concentrations revealing no significant cell death at therapeutic doses. |

Q & A

Q. What are the optimal synthetic routes for tert-butyl (6-methoxy-5-boronate-pyridin-3-yl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

- Step 1: Protection of the amine group using tert-butyl carbamate under alkaline conditions (e.g., triethylamine in DCM at low temperatures) .

- Step 2: Introduction of the methoxy group via nucleophilic substitution or directed ortho-metalation .

- Step 3: Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group using Miyaura borylation (Pd catalysis, bis(pinacolato)diboron) .

Key Considerations: - Solvent choice (e.g., THF or DCM) impacts reaction efficiency .

- Catalysts like Pd(dppf)Cl₂ enhance boronylation yields .

Q. How should researchers characterize this compound’s purity and structure?

- Chromatography: Use silica gel column chromatography with gradients of hexane/ethyl acetate for purification .

- Spectroscopy:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, boronate at C5) .

- LC-MS (e.g., m/z ~350–400 [M+H]⁺) for molecular weight validation .

- Elemental Analysis: Verify C, H, N, and B content to confirm stoichiometry .

Q. What are the critical stability and storage conditions for this compound?

- Stability: The boronate ester is moisture-sensitive; store under inert gas (N₂/Ar) at 2–8°C .

- Incompatibilities: Avoid strong acids/bases, oxidizing agents, and high temperatures (>40°C) to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Variable Factors:

- Solvent polarity: Higher polarity (e.g., DMF) improves boronate activation but may increase side reactions .

- Catalyst loading: Pd catalysts >5 mol% can reduce selectivity .

- Troubleshooting:

- Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) .

- Compare with analogous compounds (e.g., tert-butyl bromopyridinyl carbamates) to identify trends .

Q. How can computational methods predict this compound’s reactivity in novel reactions?

- Quantum Chemical Modeling:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Simulate transition states for boronate transfer using DFT (e.g., B3LYP/6-31G*) .

- Machine Learning: Train models on existing boronate reaction datasets to predict optimal conditions .

Q. What biological targets are plausible for this compound based on structural analogs?

- Hypotheses:

- Enzyme inhibition: The carbamate group may interact with serine hydrolases or proteases .

- Kinase targeting: Pyridine-boronate derivatives show affinity for ATP-binding pockets .

- Experimental Validation:

- Perform enzymatic assays (e.g., fluorescence-based) with purified targets .

- Use SPR or ITC to measure binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.